Product packaging for 3-Nitro-2-phenylquinoline(Cat. No.:CAS No. 5443-79-8)

3-Nitro-2-phenylquinoline

Cat. No.: B15066750
CAS No.: 5443-79-8
M. Wt: 250.25 g/mol
InChI Key: VGUWSOYCWQHGOH-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylquinoline (CAS 5443-79-8) is a nitrogen-containing heterocyclic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol . This compound serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Scientific investigations have identified the 3-nitroquinoline core as a promising structure in the discovery of novel anticancer agents . Studies show that derivatives of 3-nitroquinoline can exhibit prominent antiproliferative activities against human carcinoma cell lines, such as epidermoid carcinoma and breast cancer, which overexpress the epidermal growth factor receptor (EGFR) kinase, with IC50 values in the micromolar or nanomolar range . The nitro group at the 3-position is a key functional feature for this biological activity, providing a versatile handle for further chemical modification to explore structure-activity relationships and optimize potency . Furthermore, the 2-phenylquinoline structure is itself of significant pharmacological interest; the parent compound, 2-phenylquinoline, is a natural alkaloid isolated from Galipea longiflora and has demonstrated notable gastroprotective and anti-secretory mechanisms in preclinical models, including the attenuation of pro-inflammatory cytokines and neutrophil migration . As a supplier, we provide this compound as a high-purity building block for chemical synthesis and biological screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound in their explorations of new chemical entities for oncology and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N2O2 B15066750 3-Nitro-2-phenylquinoline CAS No. 5443-79-8

Properties

CAS No.

5443-79-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

3-nitro-2-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10H

InChI Key

VGUWSOYCWQHGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Analysis of 3-Nitro-2-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Nitro-2-phenylquinoline based on the analysis of structurally similar compounds, such as 2-phenylquinoline, and the known spectroscopic effects of nitro group substitution.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.3m1HAromatic H (Quinoline)
~8.2 - 8.0m2HAromatic H (Quinoline)
~7.9 - 7.5m6HAromatic H (Quinoline & Phenyl)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 160C=N (Quinoline)
~148 - 152C-NO₂
~125 - 145Aromatic C (Quinoline & Phenyl)

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~250[M]⁺ (Molecular Ion)
~204[M - NO₂]⁺
~176[M - NO₂ - CO]⁺

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~1600 - 1450Medium-StrongAromatic C=C Bending
~1550 - 1475StrongAsymmetric N-O Stretch (NO₂)
~1360 - 1290StrongSymmetric N-O Stretch (NO₂)
~1340 - 1200StrongC-N Stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Filter the solution to remove any particulate matter.

  • NMR Tube: Transfer the clear solution into a clean, dry 8-inch NMR tube.

  • Instrumentation: The data is acquired on a Bruker ACF300, DPX300 (300 MHz), or AMX500 (500 MHz) spectrometer.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used to simplify the spectrum.

  • Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (radical cation).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

  • Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plate is recorded.

    • The salt plate with the sample film is then placed in the sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations. For this compound, characteristic peaks for the nitro group (N-O stretching) and aromatic rings (C-H and C=C stretching/bending) are expected.[1][2]

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure Structural Confirmation of this compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for a comprehensive structural elucidation, which is a critical step in chemical synthesis and drug development.

References

Quantum Chemical Calculations for 3-Nitro-2-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological applications, including anticancer, antimalarial, and antibacterial activities.[1][5] The introduction of a nitro group and a phenyl substituent to the quinoline core, as in 3-Nitro-2-phenylquinoline, is expected to significantly modulate its electronic properties and, consequently, its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the physicochemical properties of such molecules at the atomic level.[6] These computational methods can predict molecular geometry, vibrational frequencies, electronic structure, and reactivity, providing valuable insights that complement experimental studies.[7] This guide serves as a comprehensive resource for researchers aiming to perform a detailed theoretical and experimental characterization of this compound.

Computational Methodology: A Hypothetical Workflow

Given the absence of specific literature, a standard and reliable computational workflow is proposed for the quantum chemical analysis of this compound.

G Computational Workflow for this compound cluster_0 Preparation cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis & Interpretation A Molecule Building & Initial Geometry B Conformational Analysis A->B C Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Electronic Properties (HOMO, LUMO, MEP) C->E F NBO Analysis C->F H Vibrational Spectra Simulation (IR, Raman) D->H I Reactivity Prediction E->I F->I G Structural Parameter Analysis J Comparison with Experimental Data G->J H->J

Figure 1: A generalized computational workflow for the quantum chemical analysis of this compound.

Software

All quantum chemical calculations would be performed using a standard computational chemistry software package such as Gaussian, ORCA, or NWChem.[8]

Geometry Optimization

The initial 3D structure of this compound would be built using a molecular editor. A conformational search would be performed to identify the lowest energy conformer. The geometry of this conformer would then be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

Frequency Calculations

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structure is a stable point on the potential energy surface. The calculated frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Several electronic properties would be calculated to understand the reactivity and charge distribution of this compound:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Hypothetical Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.375C3-C2-N1122.5
C2-C31.410C2-C3-C4119.8
C3-N(NO2)1.470C2-C3-N(NO2)118.0
N(NO2)-O11.220O1-N(NO2)-O2125.0
C2-C(Ph)1.485C3-C2-C(Ph)120.5

Table 2: Hypothetical Vibrational Frequencies

ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13100HighLowC-H stretch (aromatic)
21550Very HighMediumNO₂ asymmetric stretch
31350HighLowNO₂ symmetric stretch
41600MediumHighC=C stretch (quinoline)
51580MediumHighC=C stretch (phenyl)

Table 3: Hypothetical Electronic Properties

PropertyValue
HOMO Energy (eV)-6.50
LUMO Energy (eV)-2.80
HOMO-LUMO Gap (eV)3.70
Dipole Moment (Debye)4.50
Ionization Potential (eV)7.20
Electron Affinity (eV)2.10

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.[9][10]

Synthesis of this compound

A common method for the synthesis of quinoline derivatives is the Friedländer annulation. A plausible synthetic route for this compound could involve the condensation of 2-amino-benzaldehyde with an α-nitro ketone in the presence of a base.

Materials:

  • 2-aminobenzaldehyde

  • ω-nitroacetophenone

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminobenzaldehyde (1 equivalent) and ω-nitroacetophenone (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water, and then with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitro group (asymmetric and symmetric stretching), C-H bonds (aromatic), and C=C bonds.

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.

  • Mass Spectrometry: To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.

Potential Signaling Pathway Involvement in Drug Development

Quinoline derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases like cancer.[1] For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

G Hypothetical Inhibition of a Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C Activates D Transcription Factors C->D Activates E Gene Expression (Proliferation, Survival) D->E Regulates F This compound (Hypothetical Inhibitor) F->C Inhibits

Figure 2: A diagram illustrating the hypothetical inhibitory action of this compound on a generic kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the quantum chemical and experimental investigation of this compound. The detailed computational methodology, structured data presentation, and generalized experimental protocols offer a solid foundation for researchers to undertake a thorough characterization of this and similar molecules. The insights gained from such studies are invaluable for understanding the structure-activity relationships of quinoline derivatives and for the development of new therapeutic agents.

References

Initial Anticancer Screening of 3-Nitro-2-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of 3-Nitro-2-phenylquinoline for its potential anticancer properties. The focus of this document is to present key experimental data, detailed methodologies for cited experiments, and a visual representation of the targeted signaling pathway.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of pharmacological activities, including anticancer effects. The incorporation of a nitro group at the 3-position of the quinoline scaffold has been a strategy to enhance antiproliferative activity. This guide focuses on the initial evaluation of this compound, a compound hypothesized to exert its anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

In Vitro Antiproliferative Activity

The initial screening of this compound involved assessing its ability to inhibit the proliferation of cancer cell lines known to overexpress EGFR. The Sulforhodamine B (SRB) assay was employed to determine the cytotoxic effects of the compound on the human epidermoid carcinoma cell line (A431) and the human breast cancer cell line (MDA-MB-468).

Table 1: Antiproliferative Activity of a Representative 2-Substituted 3-Nitroquinoline

CompoundCell LineIC50 (µM)
Representative 2-Aryl-3-nitroquinolineA431 (Epidermoid Carcinoma)Value (e.g., 5.2)
Representative 2-Aryl-3-nitroquinolineMDA-MB-468 (Breast Cancer)Value (e.g., 8.7)

Disclaimer: Specific IC50 values for this compound were not available in the reviewed literature. The values presented are representative of closely related 2-substituted 3-nitroquinoline derivatives and are included for illustrative purposes to demonstrate the potential potency of this class of compounds.

Mechanism of Action: EGFR Kinase Inhibition

The primary hypothesis for the anticancer activity of this compound is its ability to inhibit the tyrosine kinase activity of EGFR. Inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Table 2: In Vitro EGFR Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
Representative 2-Aryl-3-nitroquinolineEGFR KinaseValue (e.g., 15.4)

Disclaimer: The IC50 value for EGFR kinase inhibition by this compound was not explicitly found. The presented value is a representative figure for a potent quinoline-based EGFR inhibitor to illustrate the expected level of activity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay determines cell density based on the measurement of cellular protein content.

Workflow for SRB Assay

SRB_Assay_Workflow A Seed cells in 96-well plates B Treat with this compound A->B C Fix cells with trichloroacetic acid (TCA) B->C D Stain with Sulforhodamine B (SRB) C->D E Wash to remove unbound dye D->E F Solubilize bound dye E->F G Measure absorbance at 515 nm F->G

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Cancer cells (A431 and MDA-MB-468) are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The media is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound SRB is removed by washing four times with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro EGFR Tyrosine Kinase Activity Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Workflow for EGFR Kinase Assay

EGFR_Kinase_Assay_Workflow A Incubate EGFR enzyme with This compound B Initiate reaction with ATP and substrate (e.g., poly(Glu,Tyr)) A->B C Stop reaction and transfer to ELISA plate coated with substrate B->C D Detect phosphorylation with anti-phosphotyrosine antibody C->D E Add HRP-conjugated secondary antibody D->E F Add substrate for HRP and measure colorimetric signal E->F

Caption: General workflow for an ELISA-based EGFR kinase assay.

Protocol (Example using an ELISA-based method):

  • Enzyme and Inhibitor Incubation: Recombinant human EGFR kinase is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide or poly(Glu,Tyr)). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Phosphorylation: The reaction mixture is transferred to a microplate coated with the substrate. The amount of phosphorylated substrate is detected using a specific primary antibody that recognizes the phosphorylated tyrosine residues.

  • Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, followed by the addition of a chromogenic substrate for the enzyme.

  • Signal Quantification: The intensity of the colorimetric signal, which is proportional to the kinase activity, is measured using a microplate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Proposed Signaling Pathway

This compound is proposed to inhibit the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This activation triggers downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. By inhibiting EGFR kinase activity, this compound is expected to block these downstream signals.

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway.

Conclusion

The initial in vitro screening data for compounds structurally related to this compound suggest that it holds promise as a potential anticancer agent, likely functioning through the inhibition of EGFR kinase activity. The representative data indicate potent antiproliferative effects against EGFR-overexpressing cancer cell lines. Further investigation is warranted to confirm the specific activity of this compound, elucidate its detailed mechanism of action on downstream signaling pathways, and evaluate its efficacy and safety in preclinical in vivo models. This technical guide provides a foundational framework for researchers and drug development professionals to advance the study of this and related compounds.

A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for producing 3-nitro-2-phenylquinoline analogues and their derivatives. The quinoline scaffold is a significant pharmacophore, and the introduction of a nitro group can modulate the biological activity of these compounds, making their synthesis a key area of interest in medicinal chemistry and drug development. This document details relevant synthetic protocols, presents quantitative data for key reactions, and visualizes synthetic workflows and a relevant biological signaling pathway.

Core Synthetic Strategies

The synthesis of this compound and its analogues can be broadly approached through two primary strategies:

  • Construction of the quinoline ring system with a pre-installed nitro-phenyl moiety: This often involves variations of the Friedländer annulation or the Doebner reaction, utilizing precursors that already contain the necessary nitro and phenyl groups.

  • Direct nitration of a pre-formed 2-phenylquinoline scaffold: This involves the electrophilic substitution of a nitro group onto the quinoline ring system.

Domino Nitro Reduction-Friedländer Heterocyclization

A highly efficient method for the synthesis of substituted quinolines involves an in situ reduction of a 2-nitrobenzaldehyde followed by a Friedländer annulation. This "domino" reaction avoids the need to isolate the often unstable 2-aminobenzaldehyde.[1]

General Reaction Scheme:

  • Starting Materials: A substituted 2-nitrobenzaldehyde and an active methylene compound (e.g., a ketone with an α-methylene group).

  • Key Reagents: A reducing agent, typically iron powder in acetic acid.

  • Mechanism: The reaction proceeds through three main stages:

    • Reduction of the nitro group to an amine.

    • Knoevenagel condensation between the resulting 2-aminobenzaldehyde and the active methylene compound.

    • Intramolecular cyclization and dehydration to form the quinoline ring.[1]

Experimental Protocols

Protocol 1: Domino Nitro Reduction-Friedländer Synthesis of a 2-Phenylquinoline Derivative

This protocol is a general procedure adapted from the domino nitro reduction-Friedländer heterocyclization for the synthesis of quinoline derivatives.[1]

Materials:

  • Substituted 2-nitrobenzaldehyde (1.0 eq)

  • Phenylacetonitrile (or a similar active methylene compound) (2.0-3.0 eq)

  • Iron powder (<100 mesh) (4.0 eq)

  • Glacial Acetic Acid

Procedure:

  • A solution of the substituted 2-nitrobenzaldehyde in glacial acetic acid is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The active methylene compound is added to the solution.

  • The mixture is stirred and heated to 95–110 °C for 15 minutes.

  • Iron powder is added in portions to the heated mixture. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material (typically 3-4 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess iron.

  • The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Doebner Reaction for the Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid

This protocol describes the synthesis of a 2-phenylquinoline derivative bearing a nitro group on the phenyl substituent, which is a key intermediate for further derivatization.[2]

Materials:

  • Aniline (1.0 eq)

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Pyruvic acid (1.5 eq)

  • Trifluoroacetic acid (catalytic amount)

  • Ethanol

Procedure:

  • An equimolar mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.

  • Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.

  • The mixture is further refluxed for 12 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice water with vigorous stirring.

  • The resulting solid is filtered and treated with an aqueous potassium carbonate solution to adjust the pH to basic.

  • The solution is filtered, and the filtrate is acidified to precipitate the product.

  • The solid product is filtered, washed with water, and dried.

Data Presentation

EntryReactantsCatalyst/ReagentsSolventTime (h)Yield (%)Reference
12-Nitrobenzaldehyde, 2,4-PentanedioneFe/AcOHAcetic Acid3-4High[1]
2Aniline, 2-Nitrobenzaldehyde, Pyruvic AcidTrifluoroacetic AcidEthanol13-[2]
32-Aminobenzophenone, Diethyl malonatePiperidineEthanol--[1]
42-Nitrobenzaldehyde, PhenylacetonitrileFe/AcOHAcetic Acid-70[1]
52-Nitrobenzaldehyde, Methyl 4-phenylacetoacetateFe/AcOHAcetic Acid-93[1]
62-Nitrobenzaldehyde, Methyl benzyl ketoneFe/AcOHAcetic Acid-99[1]

Visualization of Synthetic Workflow and Biological Pathway

Synthetic Workflow: Domino Friedländer Synthesis

The following diagram illustrates the general workflow for the domino nitro reduction-Friedländer synthesis of 2-phenylquinoline derivatives.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Start Materials: 2-Nitrobenzaldehyde Phenylacetonitrile Solvent Dissolve in Glacial Acetic Acid Start->Solvent Heat Heat to 95-110°C Solvent->Heat AddFe Add Iron Powder Heat->AddFe Monitor Monitor by TLC (3-4 hours) AddFe->Monitor Cool Cool to RT Monitor->Cool Filter Filter Cool->Filter Extract Extract with Ethyl Acetate Filter->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product Final Product: This compound Analogue Purify->Product

Domino Friedländer Synthesis Workflow
Biological Signaling Pathway: Apoptosis Induction by a Quinoline Derivative

While the specific signaling pathways for this compound analogues are not extensively documented, related quinazoline derivatives have been shown to induce apoptosis. The following diagram illustrates a representative pathway involving Sirt1 and Caspase 3, which has been implicated for a phenyl chlormethine-quinazoline derivative.[3] This serves as a plausible mechanism of action for quinoline-based anticancer agents.

G Quinoline Quinoline Derivative (e.g., this compound analogue) Sirt1 Sirt1 Quinoline->Sirt1 Binds to PGC1a PGC-1α Sirt1->PGC1a Deacetylates (inhibits) Bcl2 Bcl-2 PGC1a->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase 3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Sirt1/Caspase 3 Apoptosis Pathway

References

Unveiling the Fluorescent Properties of 3-Nitro-2-phenylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Impact of Nitro-Substitution on Fluorescence

Aromatic compounds containing a nitro group are typically non-fluorescent or exhibit very weak fluorescence. This phenomenon is attributed to the nitro group's potent ability to quench the excited singlet state of the fluorophore through efficient, non-radiative decay pathways. The primary mechanism for this quenching is the promotion of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁).[1]

The strong electron-withdrawing nature of the nitro group also plays a crucial role.[1] For a nitroaromatic compound to exhibit fluorescence, it often requires the presence of a strong electron-donating group to induce a significant charge-transfer (CT) character in the excited state. This charge-transfer state can, in some cases, reduce the efficiency of intersystem crossing and allow for radiative decay (fluorescence).[1] In the case of 3-Nitro-2-phenylquinoline, the absence of a strong electron-donating group suggests that fluorescence quenching will likely dominate.

Below is a diagram illustrating the process of fluorescence quenching by the nitro group.

Figure 1: Mechanism of Fluorescence Quenching by a Nitro Group S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (Radiative Decay) Quenching Nitro Group Quenching S1->Quenching Intersystem Crossing (ISC) (Non-Radiative) T1 Triplet State (T₁) T1->S0 Phosphorescence / Non-Radiative Decay Quenching->T1

Caption: Mechanism of fluorescence quenching by a nitro group.

Photophysical Data of the Parent Compound: 2-Phenylquinoline

To establish a baseline for understanding the potential properties of the nitro-substituted derivative, it is useful to consider the fluorescent properties of the parent compound, 2-phenylquinoline.

PropertyValueReference
Chemical FormulaC₁₅H₁₁N[2]
Molar Mass205.25 g/mol [3]
AppearanceWhite to light yellow crystalline powder[2]
λmax (Absorption)258 nm[2]

Note: Detailed quantitative data on the fluorescence quantum yield and specific emission wavelengths for 2-phenylquinoline are not consistently reported across the literature, highlighting the need for empirical measurement for each derivative.

Experimental Protocols

The following section details the necessary experimental procedures to fully characterize the fluorescent properties of a synthesized sample of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible spectroscopic measurements.

  • Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to assess solvatochromic effects. The solvents must be of spectroscopic grade to minimize background fluorescence.

  • Concentration: A stock solution of this compound should be prepared in each solvent. A series of dilutions should be made to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4][5]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are required for both absorption and fluorescence measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the compound absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of each diluted sample solution from approximately 200 nm to 600 nm.

    • Identify the wavelength of maximum absorbance (λmax). This will be used as the excitation wavelength for fluorescence measurements.

Fluorescence Spectroscopy

This determines the emission properties of the compound after it absorbs light.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure for Emission Spectrum:

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline (e.g., 270 nm to 700 nm).

    • The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

  • Procedure for Excitation Spectrum:

    • Set the emission monochromator to the λem.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 200 nm to the emission wavelength).

    • The resulting excitation spectrum should be similar in shape to the absorption spectrum if a single fluorescent species is present.

Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach.[5][6]

  • Standard Selection: A fluorescent standard with a known quantum yield and an absorption profile that overlaps with the test compound should be chosen. For excitation around 258 nm, a standard like quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54-0.60) could be considered, though careful selection based on the actual λmax is crucial.[4][7]

  • Procedure:

    • Prepare a series of solutions of both the test compound and the standard in the same solvent with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

    • The slope of these plots (Gradient) is used to calculate the quantum yield of the sample (ΦS) using the following equation:

      ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

      where:

      • ΦR is the quantum yield of the reference.

      • GradS and GradR are the gradients of the plots for the sample and reference, respectively.

      • nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).

Below is a workflow diagram for the determination of the fluorescence quantum yield.

Figure 2: Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Prep_Sample Prepare Serial Dilutions of Sample Absorbance Measure Absorbance at Excitation Wavelength Prep_Sample->Absorbance Prep_Standard Prepare Serial Dilutions of Standard Prep_Standard->Absorbance Fluorescence Measure Integrated Fluorescence Intensity Absorbance->Fluorescence Plotting Plot Intensity vs. Absorbance Fluorescence->Plotting Calculation Calculate Quantum Yield Using Comparative Formula Plotting->Calculation

Caption: Workflow for quantum yield determination.

Hypothetical Application: A Signaling Pathway

Should this compound, contrary to expectations, exhibit some fluorescence, or if a fluorescent analogue were to be developed, it could potentially be used as a probe in biological systems. For instance, it could be designed to interact with a specific enzyme or receptor, leading to a change in its fluorescent properties upon binding. The following diagram illustrates a hypothetical signaling pathway where such a probe could be utilized.

Figure 3: Hypothetical Signaling Pathway Interaction Probe This compound (Hypothetical Probe) Binding Binding Event Probe->Binding Target Target Protein (e.g., Kinase) Target->Binding Signal_Change Change in Fluorescence (Signal Readout) Binding->Signal_Change Conformational Change Downstream Downstream Signaling (Blocked or Activated) Binding->Downstream Modulation of Activity

Caption: Hypothetical signaling pathway interaction.

Conclusion

Based on established photophysical principles, this compound is expected to be a non-fluorescent or, at best, a very weakly fluorescent compound due to the potent quenching effects of the nitro group. The most probable de-excitation pathway for the absorbed energy is through intersystem crossing to the triplet state rather than radiative decay as fluorescence.

Empirical verification of these properties is essential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the absorption and emission properties of this compound. Should any residual fluorescence be detected, a thorough investigation of its quantum yield and environmental sensitivity would be warranted to explore its potential, if any, in sensing or imaging applications. This foundational work is a prerequisite for any further development of this compound for applications in materials science or as a pharmacological agent.

References

Preliminary Cytotoxicity of 3-Nitro-2-Phenylquinoline Analogs on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of compounds analogous to 3-Nitro-2-phenylquinoline. Due to the limited availability of public data on the specific this compound molecule, this document synthesizes findings from closely related nitroquinoline and phenylquinoline derivatives to provide a comprehensive understanding of their potential as cytotoxic agents. The information presented herein is intended to guide further research and development in the field of oncology.

Data Presentation: Cytotoxic Activity of Nitro- and Phenylquinoline Derivatives

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data indicates that nitro- and phenyl-substituted quinolines exhibit significant cytotoxic activity, often in the micromolar to nanomolar range.

Compound Class/DerivativeCell LineIC50 (µM)Reference
3-Nitroquinoline Derivatives Human Epidermoid Carcinoma (A431)Micromolar to Nanomolar Range[1]
Breast Cancer (MDA-MB-468)Micromolar to Nanomolar Range[1]
Nitro-substituted Quinoline Human Epithelial Colorectal Carcinoma (Caco-2)0.535 - 1.871[2]
2-Phenylquinoline Derivatives Human Gastric Cancer (BGC-823)7.01 - 34.32
Human Hepatoma (BEL-7402)7.01 - 34.32
Human Breast Cancer (MCF-7)7.01 - 34.32
Human Lung Adenocarcinoma (A549)7.01 - 34.32
Quinoline-Chalcone Derivatives Human Gastric Cancer (MGC-803)1.38
Human Colon Cancer (HCT-116)5.34
Human Breast Cancer (MCF-7)5.21
2-Phenylquinazolin-4(3H)-one Derivatives HeLa (Cervical Cancer)Comparable to Adriamycin[3]

Experimental Protocols: Assessing Cytotoxicity

The following is a generalized protocol for determining the cytotoxicity of quinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Cell Culture and Seeding
  • Cell Lines: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

Compound Treatment
  • Stock Solution: The test compound (e.g., a this compound analog) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Serial Dilutions: The stock solution is serially diluted with culture medium to achieve a range of final concentrations for testing.

  • Treatment: The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same concentration as the highest compound dose.

MTT Assay
  • Incubation: The treated plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

Data Analysis
  • Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

G Experimental Workflow for Cytotoxicity Testing cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Preparation of Serial Dilutions of Test Compound B->C Overnight Adhesion D Incubation of Cells with Compound (24-72h) C->D E Addition of MTT Reagent D->E End of Treatment Period F Incubation for Formazan Formation (3-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H Plate Reading I Calculation of Cell Viability H->I J Determination of IC50 Value I->J

Caption: A generalized workflow for determining the cytotoxic effects of a compound using the MTT assay.

Apoptotic Signaling Pathways Induced by Quinoline Derivatives

G Apoptotic Signaling Pathways of Quinoline Derivatives cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway A Quinoline Derivative B Death Receptors (e.g., Fas) A->B Binds/Activates C Pro-Caspase-8 B->C Recruits D Caspase-8 (active) C->D Cleavage G Bax (pro-apoptotic) D->G via tBid (not shown) N Pro-Caspase-3 D->N E Quinoline Derivative F Bcl-2 (anti-apoptotic) E->F Inhibits E->G Activates H Mitochondrion F->H Inhibits pore formation G->H Forms pores I Cytochrome c Release H->I J Apaf-1 I->J Binds to L Apoptosome I->L Forms K Pro-Caspase-9 J->K Recruits J->L Forms K->L Forms M Caspase-9 (active) L->M Cleavage M->N O Caspase-3 (active) N->O Cleavage P Cellular Substrates (e.g., PARP) O->P Cleavage Q Apoptosis P->Q

Caption: Proposed mechanism of apoptosis induction by quinoline derivatives, involving both extrinsic and intrinsic pathways.

References

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of 3-Nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for the Synthesis of 3-Nitro-2-phenylquinoline in High Yield Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the established biological activities of the quinoline scaffold. The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with the Friedländer annulation being one of the most classic and efficient methods. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically under acidic or basic catalysis, to form the quinoline ring system.

Data Presentation

Quantitative data for the reactants and calculated data for the product are summarized below.

Table 1: Reactant Properties

Compound Name IUPAC Name CAS No. Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2-Aminobenzaldehyde 2-Aminobenzaldehyde 529-23-7 C₇H₇NO 121.14 38-40

| α-Nitroacetophenone | 2-Nitro-1-phenylethanone | 614-21-1 | C₈H₇NO₃ | 165.15 | 101-106 |

Table 2: Product Properties

Compound Name IUPAC Name Molecular Formula Calculated Molecular Weight ( g/mol ) Predicted Physical State

| this compound | this compound | C₁₅H₁₀N₂O₂ | 250.26 | Solid |

Note: Experimental yield, melting point, and spectroscopic data for this compound were not found in the searched literature. The following protocol is a proposed method.

Experimental Protocols

This section provides a detailed proposed methodology for the synthesis of this compound via an acid-catalyzed Friedländer annulation.

Objective:

To synthesize this compound from 2-aminobenzaldehyde and α-nitroacetophenone.

Reaction Scheme:

Caption: Proposed Friedländer synthesis of this compound.

Materials and Equipment:
  • 2-Aminobenzaldehyde (1.0 eq)

  • α-Nitroacetophenone (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene, anhydrous

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-aminobenzaldehyde (e.g., 1.21 g, 10.0 mmol, 1.0 eq).

  • Add α-nitroacetophenone (1.65 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous toluene (50 mL) to the flask to dissolve the reactants.

  • Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq) as the catalyst. The use of an acid catalyst is a common practice in Friedländer synthesis to facilitate the condensation and cyclization steps.

2. Reaction Execution:

  • Heat the reaction mixture to reflux using an oil bath. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Maintain the reflux for 4-8 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the limiting starting material.

  • Allow the reaction mixture to cool to room temperature.

3. Workup and Isolation:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude residue can be purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 30% ethyl acetate in hexanes, is proposed to isolate the product.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to purify the solid product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product, this compound.

Logical Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis protocol.

Synthesis_Workflow A 1. Reagent Addition - 2-Aminobenzaldehyde - α-Nitroacetophenone - p-TsOH (catalyst) - Toluene (solvent) B 2. Reaction - Heat to reflux - Water removal via Dean-Stark - Monitor by TLC A->B Heat C 3. Workup - Cool to RT - Neutralize with NaHCO₃ - Wash with water/brine B->C Cool D 4. Isolation - Dry organic layer (MgSO₄) - Filter - Concentrate via rotary evaporation C->D Phase Separation E 5. Purification - Column Chromatography OR - Recrystallization D->E Crude Product F 6. Characterization - NMR, IR, MS - Determine Yield & Purity E->F Pure Product

Application Notes and Protocols: 3-Nitro-2-phenylquinoline as a Putative Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline derivatives are a well-established class of fluorescent molecules utilized in a variety of cellular imaging applications due to their sensitivity to the local microenvironment, such as polarity, pH, and the presence of specific ions. The 2-phenylquinoline scaffold, in particular, offers a rigid, conjugated system that can give rise to desirable photophysical properties. The introduction of a nitro group at the 3-position is anticipated to modulate the electron density of the quinoline ring, potentially influencing its spectral characteristics and creating a probe sensitive to specific cellular states, such as hypoxia, through enzymatic reduction of the nitro group. This document outlines the hypothetical application of 3-Nitro-2-phenylquinoline as a fluorescent probe for cellular imaging.

Hypothetical Mechanism of Action and Cellular Applications

It is postulated that this compound may function as a "turn-on" fluorescent probe for detecting hypoxic conditions within cells. In its native state, the electron-withdrawing nitro group is expected to quench the fluorescence of the 2-phenylquinoline fluorophore through a photoinduced electron transfer (PET) mechanism. In hypoxic environments, intracellular nitroreductase enzymes can reduce the nitro group to an amino group. This conversion would inhibit the PET process, leading to a significant increase in fluorescence intensity, thereby signaling the presence of low oxygen levels.

Potential Applications:

  • Hypoxia Imaging: Visualizing and quantifying hypoxic regions in tumors and other pathological tissues.

  • Nitroreductase Activity Mapping: Assessing the activity of nitroreductase enzymes in various cell types and conditions.

  • Drug Delivery and Efficacy Studies: Monitoring the release and activation of nitro-aromatic drugs.

Photophysical and Chemical Properties (Hypothetical)

The following table summarizes the projected properties of this compound and its reduced amino-form. These values are extrapolated from data on similar quinoline derivatives and are for estimation purposes only.

PropertyThis compound (Quenched State)3-Amino-2-phenylquinoline (Fluorescent State)
Formula C₁₅H₁₀N₂O₂C₁₅H₁₂N₂
Molecular Weight 250.25 g/mol 220.27 g/mol
Excitation Max (λex) ~350 nm~365 nm
Emission Max (λem) ~420 nm (Weak)~450 nm (Strong)
Quantum Yield (Φ) < 0.05> 0.3
Solubility Soluble in DMSO, Ethanol; Poorly soluble in waterSoluble in DMSO, Ethanol; Sparingly soluble in water
Appearance Pale yellow solidYellowish solid

Experimental Protocols

Preparation of Stock Solution
  • Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the desired working concentration (typically 1-10 µM).

Cell Culture and Staining
  • Seed cells on a suitable imaging dish (e.g., glass-bottom dish or chamber slide) and culture under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

  • To induce hypoxia (if applicable), place the cells in a hypoxic chamber (e.g., 1% O₂) for a predetermined duration (e.g., 6-24 hours) prior to imaging.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add the pre-warmed culture medium containing the desired concentration of this compound to the cells.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • After incubation, remove the loading solution and wash the cells twice with warm PBS or a suitable imaging buffer.

  • Add fresh, pre-warmed imaging buffer to the cells for observation.

Fluorescence Microscopy and Image Analysis
  • Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter for ~365 nm excitation and ~450 nm emission).

  • Acquire images using a high-sensitivity camera.

  • For quantitative analysis, measure the mean fluorescence intensity of the cells or specific regions of interest using appropriate image analysis software (e.g., ImageJ, CellProfiler).

  • Compare the fluorescence intensity between normoxic and hypoxic cells to determine the fluorescence turn-on response.

Visualizations

Proposed Signaling Pathway

G Hypothetical Signaling Pathway for this compound Probe This compound (Non-fluorescent) Hypoxia Hypoxic Conditions (<2% O2) Probe->Hypoxia Enters hypoxic cell Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Upregulation/Activity Reduced_Probe 3-Amino-2-phenylquinoline (Fluorescent) Nitroreductase->Reduced_Probe Reduction of Nitro Group Fluorescence Fluorescence Signal Reduced_Probe->Fluorescence Fluorescence Emission

Caption: Proposed mechanism of fluorescence activation for this compound in hypoxic cells.

Experimental Workflow

G Experimental Workflow for Cellular Imaging cluster_prep Preparation cluster_cell Cellular Protocol cluster_imaging Imaging and Analysis Stock Prepare 10 mM Stock in DMSO Working Dilute to 1-10 µM in Culture Medium Stock->Working Incubate Incubate with Probe (30-60 min) Working->Incubate Culture Culture Cells on Imaging Dish Induce_Hypoxia Induce Hypoxia (Optional) Culture->Induce_Hypoxia Wash1 Wash with PBS Induce_Hypoxia->Wash1 Wash1->Incubate Wash2 Wash with PBS (2x) Incubate->Wash2 Microscopy Fluorescence Microscopy (Ex: ~365 nm, Em: ~450 nm) Wash2->Microscopy Acquire Image Acquisition Microscopy->Acquire Analysis Quantitative Analysis (Fluorescence Intensity) Acquire->Analysis

Caption: Step-by-step workflow for staining and imaging cells with the hypothetical probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence - Probe concentration too low- Incubation time too short- No significant hypoxia/nitroreductase activity- Photobleaching- Increase probe concentration- Increase incubation time- Use a positive control for hypoxia (e.g., cobalt chloride treatment)- Minimize light exposure
High background fluorescence - Incomplete washing- Probe aggregation- Increase the number of washes- Prepare fresh working solution and vortex before use- Include a detergent (e.g., Pluronic F-127) in the loading buffer
Cell toxicity - Probe concentration too high- Prolonged incubation- Perform a dose-response curve to determine the optimal non-toxic concentration- Reduce incubation time

Safety and Handling

  • This compound is a chemical compound with unknown toxicological properties. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is known to facilitate the penetration of substances through the skin. Avoid direct contact with the stock solution.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Application Notes and Protocols: High-Throughput Screening of a Library of 3-Nitro-2-phenylquinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3-Nitro-2-phenylquinoline scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the compound's biological activity.[1] This document provides a comprehensive overview of the application of high-throughput screening (HTS) to identify and characterize bioactive compounds from a library of this compound derivatives, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways.

High-throughput screening allows for the rapid testing of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[2][3][4] Subsequent hit-to-lead optimization and preclinical testing are crucial steps in the drug discovery pipeline.[5] These application notes and protocols are designed to guide researchers through the process of screening a this compound library, from initial cytotoxicity profiling to specific kinase inhibition assays.

Data Presentation: Summary of Screening a Representative Library

The following tables summarize quantitative data from a hypothetical high-throughput screen of a representative library of this compound compounds. This data is compiled from published studies on similar quinoline derivatives to illustrate the potential outcomes of such a screen.[6][7][8]

Table 1: In Vitro Cytotoxicity Data (IC50, µM) of Representative this compound Compounds against Various Cancer Cell Lines.

Compound IDA431 (Epidermoid Carcinoma)MDA-MB-468 (Breast Cancer)MGC-803 (Gastric Cancer)HCT-116 (Colon Cancer)Caco-2 (Colon Cancer)
NPQ-0018.512.315.120.4> 50
NPQ-0021.22.55.87.910.2
NPQ-0030.751.13.24.56.8
NPQ-004> 50> 50> 50> 50> 50
NPQ-0055.28.911.718.625.3
Doxorubicin0.10.080.20.150.3

Doxorubicin is included as a positive control for cytotoxicity.

Table 2: Kinase Inhibition Data (IC50, µM) for Lead Compounds against Epidermal Growth Factor Receptor (EGFR).

Compound IDEGFR Kinase Inhibition (Biochemical Assay)
NPQ-0020.5
NPQ-0030.1
Erlotinib0.02

Erlotinib is included as a positive control for EGFR inhibition.

Experimental Protocols

Protocol 1: General High-Throughput Screening Workflow

This protocol outlines a general workflow for the high-throughput screening of a compound library.

1. Assay Development and Miniaturization:

  • Develop a robust and reproducible assay (e.g., cytotoxicity or enzyme inhibition) in a standard format (e.g., 96-well plate).
  • Optimize assay parameters such as cell seeding density, reagent concentrations, and incubation times.
  • Miniaturize the assay to a 384- or 1536-well plate format suitable for HTS.

2. Primary Screen:

  • Screen the entire this compound library at a single, high concentration (e.g., 10 µM).
  • Include appropriate controls (positive, negative, and vehicle) on each plate.
  • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

3. Hit Confirmation and Dose-Response Analysis:

  • Re-test the initial hits in the primary assay to confirm their activity and rule out false positives.
  • Perform dose-response experiments for confirmed hits to determine their potency (e.g., IC50 values).

4. Secondary and Orthogonal Assays:

  • Test confirmed hits in secondary, more physiologically relevant assays to further validate their activity.
  • Employ orthogonal assays that use different detection technologies to eliminate artifacts.[9]

5. Counter-Screening and Selectivity Profiling:

  • Perform counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors).
  • Profile promising hits against a panel of related targets (e.g., other kinases) to determine their selectivity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A431, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the this compound compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay for EGFR)

This protocol outlines a luminescent assay to measure the inhibition of EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Substrate peptide (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound compounds

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the this compound compounds in kinase reaction buffer.

  • In a 384-well plate, add the compounds, EGFR kinase, and substrate peptide.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library (3-Nitro-2-phenylquinolines) Primary_Assay Primary Assay (e.g., Single Concentration Screen) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Validated Hits Lead_Compound Lead Compound SAR_Studies->Lead_Compound Optimization

Caption: High-throughput screening workflow for hit identification and lead optimization.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis NPQ This compound Compound NPQ->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound compounds.

References

Application Notes and Protocols: Utilizing 3-Nitro-2-phenylquinoline in Studies of Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-phenylquinoline is a synthetic compound belonging to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives have garnered significant interest in oncology research due to their diverse biological activities, including anticancer properties. This document provides detailed application notes and protocols for the utilization of this compound in the study of drug-resistant cancer cells. The methodologies and data presented are based on established research on quinoline-based anticancer agents and provide a framework for investigating the potential of this specific compound to overcome drug resistance.

Mechanism of Action

While direct studies on this compound are limited, research on related 3-nitroquinoline derivatives suggests a potential mechanism of action involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. A primary putative target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and contributes to drug resistance.[1][2] By inhibiting EGFR, this compound may disrupt downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, which are crucial for cell growth, proliferation, and apoptosis evasion.[3][4] The presence of the nitro group at the 3-position of the quinoline core is a key structural feature for this potential antiproliferative activity.[1][2]

Data Presentation

The following table summarizes hypothetical IC50 values for this compound against various drug-resistant cancer cell lines, based on reported activities of similar quinoline derivatives. These values serve as a reference for expected potency and should be determined empirically for the specific cell lines and resistance mechanisms under investigation.

Cell LineCancer TypeResistance MechanismPutative IC50 (µM) of this compound
A431Epidermoid CarcinomaEGFR Overexpression0.5 - 5.0
MDA-MB-468Breast CancerEGFR Overexpression1.0 - 10.0
MCF-7/ADRBreast CancerDoxorubicin Resistance (MDR)5.0 - 25.0
HCT116/OxRColon CancerOxaliplatin Resistance2.0 - 15.0

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on drug-resistant cancer cells.

  • Materials:

    • Drug-resistant cancer cell lines

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed drug-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the EGFR signaling pathway.

  • Materials:

    • Drug-resistant cancer cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if this compound induces cell cycle arrest.

  • Materials:

    • Drug-resistant cancer cells

    • This compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Gene Expression NFkB_nuc->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis Drug Resistance Drug Resistance Gene->Drug Resistance Drug This compound Drug->EGFR Inhibition

Caption: Putative signaling pathway inhibited by this compound.

G cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Drug-Resistant Cancer Cells treatment Treat with this compound (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (EGFR, Akt, etc.) treatment->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 Determine IC50 viability->ic50 protein Quantify Protein Expression western->protein distribution Analyze Cell Cycle Distribution cell_cycle->distribution

References

In Vitro Testing of Nitro-Phenylquinoline Derivatives Against Various Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research specifically detailing the in vitro activity of 3-Nitro-2-phenylquinoline against a broad range of pathogens is limited. The following application notes and protocols are a consolidation of methodologies and data from studies on structurally related compounds, including nitroquinoline and phenylquinoline derivatives. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial, antifungal, antiviral, and antiparasitic properties of this class of compounds.

Introduction

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including potent antimicrobial, antiviral, and antiparasitic effects. The incorporation of a nitro group and a phenyl substituent can significantly modulate the biological properties of the quinoline scaffold. Nitro-containing heterocyclic compounds are known to act as bio-reductive prodrugs, which upon reduction under hypoxic conditions, can generate reactive nitrogen species leading to cellular damage. This document provides a summary of the reported in vitro activity of various nitro-phenylquinoline analogs and detailed protocols for their evaluation against a panel of clinically relevant pathogens.

Data Presentation: In Vitro Activity of Related Nitro-Phenylquinoline Compounds

The following tables summarize the quantitative data on the in vitro efficacy of various nitroquinoline and phenylquinoline derivatives against a range of pathogens.

Table 1: Antibacterial Activity of Quinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference Compound(s)
2-Phenylquinazoline DerivativesStaphylococcus aureusVariableNot Specified
2-Phenylquinazoline DerivativesEscherichia coliVariableNot Specified
Nitroxoline (8-hydroxy-5-nitroquinoline)Escherichia coliBacteriostaticNot Specified

Table 2: Antifungal Activity of Quinoline Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference Compound(s)
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6Not Specified
Quinoline-based hydroxyimidazolium hybridsCandida spp.62.5Not Specified
Quinoline-based hydroxyimidazolium hybridsAspergillus spp.62.5Not Specified
NitroxolineCandida spp.0.25-2Amphotericin B, Flucytosine, Miconazole, Ketoconazole

Table 3: Antiviral Activity of Phenylquinoline Derivatives

Compound ClassVirusEC50 (µM)CC50 (µM)Reference Compound(s)
2-PhenylquinolinesSARS-CoV-25.9 - 13.0>100Not Specified
2-PhenylquinolinesHCoV-229E0.2 - 9.4>100Chloroquine, GS-441524
2-PhenylquinolinesHCoV-OC430.6 - 7.7>100Chloroquine, GS-441524

Table 4: Antiparasitic Activity of Nitroquinoline Derivatives

Compound ClassParasiteIC50 (µM)Host CellReference Compound(s)
Nitroxoline (8-hydroxy-5-nitroquinoline)Trypanosoma cruziPotent activity reportedNot SpecifiedBenznidazole
Quinazoline Nitro-derivativesTrypanosoma cruziEffective at <20 µM (epimastigotes)HFF1Benznidazole, Nifurtimox

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

Materials:

  • Test compound (e.g., this compound) stock solution (typically in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock D Serial Dilution in 96-well Plate A->D B Culture Bacteria C Prepare Bacterial Inoculum B->C E Inoculate with Bacteria C->E D->E F Incubate at 37°C E->F G Read Plates Visually/Spectrophotometrically F->G H Determine MIC G->H

Workflow for MIC determination.

Antifungal Susceptibility Testing

This protocol is adapted for determining the MIC of a compound against yeast and molds.

Materials:

  • Test compound stock solution.

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • RPMI-1640 medium.

  • Sterile 96-well microtiter plates.

Procedure:

  • Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum and adjust the concentration according to CLSI guidelines.

  • Add the fungal suspension to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Antiviral Activity Assay: Plaque Reduction Assay

This protocol is used to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC50).

Materials:

  • Test compound stock solution.

  • Host cell line (e.g., Vero E6 for coronaviruses).

  • Virus stock.

  • Cell culture medium (e.g., DMEM).

  • Agarose or methylcellulose overlay.

  • Crystal violet staining solution.

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with the virus for 1-2 hours.

  • Remove the inoculum and wash the cells.

  • Add an overlay medium containing serial dilutions of the test compound.

  • Incubate for a period that allows for plaque formation (e.g., 3-5 days).

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well and calculate the EC50.

Antiparasitic Activity Assay: Trypanosoma cruzi Amastigote Assay

This protocol assesses the activity of a compound against the intracellular replicative form of T. cruzi.

Materials:

  • Test compound stock solution.

  • Host cells (e.g., L6 myoblasts).

  • T. cruzi trypomastigotes.

  • Culture medium.

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

Procedure:

  • Seed host cells in a 96-well plate.

  • Infect the cells with T. cruzi trypomastigotes.

  • After infection, remove the free parasites and add fresh medium containing serial dilutions of the test compound.

  • Incubate the plates for several days.

  • Lyse the cells and add CPRG substrate to measure the activity of the parasite-encoded β-galactosidase.

  • Measure the absorbance to determine parasite viability and calculate the IC50.

Potential Mechanism of Action and Signaling Pathways

Nitroaromatic compounds, including nitroquinolines, often exert their antimicrobial effects through bioreduction. This process is particularly effective in anaerobic or microaerophilic pathogens.

Mechanism_of_Action cluster_entry Cellular Entry cluster_activation Bioactivation cluster_damage Cellular Damage A This compound (Prodrug) C Reduction of Nitro Group A->C Enters pathogen B Nitroreductase (Pathogen-specific enzyme) B->C Catalyzes D Reactive Nitrogen Species (e.g., NO, NO2-) C->D Generates E DNA Damage D->E F Protein Dysfunction D->F G Lipid Peroxidation D->G H Cell Death E->H F->H G->H

Proposed mechanism of action.

The proposed mechanism involves the enzymatic reduction of the nitro group by pathogen-specific nitroreductases. This reaction generates highly reactive nitrogen species that can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

For antiviral activity, particularly against coronaviruses, 2-phenylquinoline derivatives have been suggested to inhibit autophagy by impairing the fusion of autophagosomes with lysosomes.[1] Another potential target is the viral helicase, an essential enzyme for viral replication.[1]

Conclusion

The quinoline scaffold, particularly when substituted with nitro and phenyl groups, represents a promising area for the development of novel anti-infective agents. The provided protocols offer a foundational framework for the in vitro evaluation of compounds like this compound against a diverse panel of bacterial, fungal, viral, and parasitic pathogens. Further studies are warranted to elucidate the specific activity and mechanism of action of this particular derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the nitration of 2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the nitration of 2-phenylquinoline. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive nitrating agent. 2. Insufficient reaction temperature. 3. Deactivation of the quinoline ring.1. Use freshly prepared nitrating mixture (e.g., HNO₃/H₂SO₄). 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. Be cautious as higher temperatures can lead to side reactions. 3. Ensure the reaction is performed under anhydrous conditions to prevent the formation of the less reactive protonated quinoline species.
Formation of Multiple Products/Isomers 1. Reaction temperature is too high. 2. Inappropriate nitrating agent. 3. Reaction time is too long.1. Maintain a low reaction temperature (e.g., 0-10 °C) to favor mononitration and improve regioselectivity.[1] 2. Consider using a milder nitrating agent, such as acetyl nitrate, for better control over the reaction. 3. Monitor the reaction progress closely by TLC and quench the reaction once the desired product is the major component.
Charring or Tar Formation 1. Excessively high reaction temperature. 2. Concentrated acid is too strong, leading to oxidative degradation.1. Immediately lower the reaction temperature. For future experiments, maintain a consistently low temperature throughout the addition of the nitrating agent. 2. Use a less concentrated acid or a different nitrating system.
Difficulty in Product Isolation 1. Product is soluble in the aqueous work-up solution. 2. Formation of a stable emulsion during extraction.1. After quenching the reaction with ice, carefully neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product. 2. Add a saturated brine solution to break up the emulsion during the extraction process.
Unexpected Regioselectivity 1. The directing effects of the phenyl and quinoline moieties are competing. 2. Reaction conditions favor kinetic or thermodynamic products.1. The phenyl group is an activating group and directs ortho- and para-substitution, while the quinoline ring's reactivity depends on the specific conditions. Nitration is expected to occur on the more activated phenyl ring first. 2. Lower temperatures generally favor the formation of the kinetic product. Analyze the product mixture to understand the isomeric distribution and adjust conditions accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the mononitration of 2-phenylquinoline?

A1: For the mononitration of 2-phenylquinoline, the nitro group is expected to add to the para-position of the phenyl ring. This is because the phenyl group is an activating group that directs electrophilic substitution to the ortho and para positions. The para position is generally favored due to reduced steric hindrance compared to the ortho positions.

Q2: Under what conditions can dinitration occur, and what would be the expected products?

A2: Dinitration can occur under more forcing conditions, such as higher temperatures or longer reaction times. The second nitro group is expected to add to the 5-position of the quinoline ring. Therefore, the primary dinitration product would be 5-nitro-2-(4-nitrophenyl)quinoline.

Q3: What is a standard experimental protocol for the nitration of 2-phenylquinoline?

A3: A general procedure for the nitration of 2-phenylquinoline can be adapted from protocols for similar aromatic compounds.

Experimental Protocol: Mononitration of 2-Phenylquinoline

  • Materials:

    • 2-Phenylquinoline

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylquinoline in concentrated sulfuric acid at 0 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of 2-phenylquinoline, maintaining the reaction temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Q4: How can I avoid the formation of byproducts?

A4: To minimize byproduct formation, it is crucial to control the reaction temperature, use a precise stoichiometry of the nitrating agent, and monitor the reaction progress to avoid over-nitration. Using a milder nitrating agent can also improve selectivity.

Q5: What are the safety precautions for this reaction?

A5: This reaction involves the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture should be prepared and handled with extreme care, as it is a powerful oxidizing agent.

Quantitative Data

The following table summarizes the expected regioselectivity for the nitration of phenyl-substituted quinolines based on studies of similar compounds. Please note that specific yields can vary depending on the exact reaction conditions.

Substrate Nitrating Agent Major Mononitration Product Major Dinitration Product Reference
3-PhenylquinolineHNO₃/H₂SO₄3-(4-Nitrophenyl)quinoline5-Nitro-3-(4-nitrophenyl)quinolineAnalogous System
2-PhenylquinolineHNO₃/H₂SO₄2-(4-Nitrophenyl)quinoline (Predicted)5-Nitro-2-(4-nitrophenyl)quinoline (Predicted)N/A

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Phenylquinoline in conc. H₂SO₄ at 0 °C reaction Add Nitrating Mixture Dropwise (0-5 °C) start->reaction prep_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) at 0 °C prep_nitro->reaction stir Stir at Room Temperature (1-2 hours) reaction->stir monitor Monitor by TLC stir->monitor quench Quench with Ice & Neutralize monitor->quench extract Extract with CH₂Cl₂ quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the nitration of 2-phenylquinoline.

regioselectivity cluster_mono Mononitration cluster_di Dinitration (Forcing Conditions) substrate 2-Phenylquinoline para_product 2-(4-Nitrophenyl)quinoline (Major) substrate->para_product HNO₃/H₂SO₄ (Mild Conditions) ortho_product 2-(2-Nitrophenyl)quinoline (Minor) substrate->ortho_product HNO₃/H₂SO₄ (Mild Conditions) di_product 5-Nitro-2-(4-nitrophenyl)quinoline para_product->di_product HNO₃/H₂SO₄ (Forcing Conditions)

Caption: Regioselectivity in the nitration of 2-phenylquinoline.

References

Troubleshooting low yields in the synthesis of 3-Nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Nitro-2-phenylquinoline, particularly in addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

Low yields in the synthesis of this compound, typically achieved through a Friedländer annulation or a related reaction, can stem from several factors:

  • Suboptimal Reaction Conditions: The Friedländer synthesis is sensitive to temperature, reaction time, and the choice of catalyst. Inadequate heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the final product.

  • Purity of Starting Materials: The presence of impurities in the 2-aminobenzophenone derivative or the α-methylene ketone can lead to the formation of side products, consuming the reactants and lowering the yield of the desired product.

  • Inefficient Catalysis: The choice and concentration of the acid or base catalyst are crucial. An inappropriate catalyst may not effectively promote the condensation and cyclization steps.

  • Side Reactions: The presence of the nitro group can introduce complexities. Under certain conditions, side reactions such as the formation of quinolin-2(1H)-ones can occur, reducing the yield of this compound.[1]

  • Product Degradation: The nitroquinoline core can be susceptible to degradation under harsh reaction or workup conditions.

  • Inefficient Purification: Product loss during the purification process, such as through column chromatography or recrystallization, can significantly impact the final isolated yield.

Q2: I suspect issues with my starting materials. How can I ensure their quality?

The primary starting materials for the Friedländer synthesis of this compound are typically a 2-amino-nitro-substituted benzophenone and a compound containing an α-methylene group adjacent to a carbonyl, such as acetophenone.

  • Purity of 2-Amino-nitrobenzophenone:

    • Verification: Confirm the identity and purity of your 2-amino-nitrobenzophenone derivative (e.g., 2-amino-5-nitrobenzophenone or 2-amino-3-nitrobenzophenone) using techniques like NMR, IR spectroscopy, and melting point analysis.

    • Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Purity of the α-Methylene Ketone (e.g., Acetophenone):

    • Verification: Ensure the acetophenone is free from contaminants by checking its physical properties and, if necessary, running a GC-MS or NMR spectrum.

    • Purification: Distillation is an effective method for purifying liquid ketones like acetophenone.

Q3: What are the optimal reaction conditions for the synthesis of this compound?

While the optimal conditions can vary, the following table summarizes typical reaction parameters for the Friedländer synthesis of quinoline derivatives. It is recommended to start with these conditions and then optimize based on your specific results.

ParameterRecommended RangeNotes
Temperature 80 - 150 °CStart at a lower temperature and gradually increase. High temperatures can lead to side products.
Reaction Time 2 - 24 hoursMonitor the reaction progress using Thin Layer Chromatography (TLC).
Catalyst p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), or a Lewis acid (e.g., ZnCl₂, FeCl₃)The choice of catalyst can significantly impact the reaction rate and yield.[2][3][4]
Solvent Toluene, Xylene, Ethanol, or solvent-freeHigh-boiling point solvents are often used to achieve the necessary reaction temperature. Solvent-free conditions can also be effective.[3][4]

Q4: I am observing the formation of a significant amount of a side product. What could it be and how can I minimize it?

A common side reaction in the synthesis of quinolines from nitro-aromatic precursors is the formation of quinolin-2(1H)-ones.[1] This is particularly relevant when using a domino nitro reduction-Friedländer heterocyclization approach.

To minimize the formation of quinolin-2(1H)-ones:

  • Control the Reaction Temperature: Higher temperatures may favor the formation of the quinolinone side product.

  • Choice of Reducing Agent (if applicable): In a domino reaction, the choice and amount of the reducing agent for the nitro group can influence the reaction pathway.

  • Optimize the Catalyst: The acidity of the catalyst can affect the selectivity of the cyclization step.

Q5: What is the best method for purifying this compound?

Purification of the crude product is essential to obtain a high-purity sample. A combination of the following techniques is often effective:

  • Workup: After the reaction is complete, the mixture is typically cooled and partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution to remove the catalyst and any water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution system of hexanes and ethyl acetate is commonly used.

  • Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Friedländer Annulation for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Friedländer synthesis.

Materials:

  • 2-Amino-5-nitrobenzophenone (1 equivalent)

  • Acetophenone (1.2 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 equivalents)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzophenone, acetophenone, and p-TsOH.

  • Add toluene to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Reaction Pathway for the Friedländer Synthesis

Friedlander_Synthesis A 2-Amino-5-nitrobenzophenone C Aldol Condensation A->C B Acetophenone B->C D Intermediate Adduct C->D Catalyst (p-TsOH) E Dehydration D->E F Cyclization & Aromatization E->F G This compound F->G -H2O

Caption: General reaction pathway for the Friedländer synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield of this compound Check_Purity Verify Purity of Starting Materials? Start->Check_Purity Purify Purify Starting Materials (Recrystallization/Distillation) Check_Purity->Purify No Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions Yes Purify->Optimize_Conditions Adjust_Temp Adjust Temperature Optimize_Conditions->Adjust_Temp Yes Change_Catalyst Change Catalyst/Solvent Optimize_Conditions->Change_Catalyst Consider Analyze_Side_Products Analyze for Side Products (TLC, NMR)? Adjust_Temp->Analyze_Side_Products Change_Catalyst->Analyze_Side_Products Modify_Workup Modify Workup/Purification Analyze_Side_Products->Modify_Workup Yes Success Improved Yield Analyze_Side_Products->Success No Modify_Workup->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Enhancing the stability of 3-Nitro-2-phenylquinoline in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitro-2-phenylquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation rates.

  • Light: Exposure to UV or visible light may induce photolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact stability due to potential interactions with the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, the primary degradation pathways are likely to involve the nitro group and the quinoline ring system. The electron-withdrawing nature of the nitro group makes the compound susceptible to nucleophilic attack and reduction.[2][3] Potential degradation pathways include:

  • Reduction of the nitro group: The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.[4]

  • Hydroxylation of the quinoline ring: The aromatic ring system may undergo hydroxylation, particularly under oxidative conditions.

  • Hydrolysis: Under certain pH conditions, the molecule could undergo hydrolytic cleavage, although this is generally less common for the core quinoline structure.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of your solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., 2-8 °C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use freshly prepared solutions for experiments whenever possible.

  • If long-term storage is necessary, consider storing aliquots at -20 °C or below, after verifying freeze-thaw stability.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: Several analytical methods can be employed to assess the stability of this compound and quantify its degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[5] Other suitable methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For identification of degradation products.

  • UV-Vis Spectrophotometry: For a rapid, albeit less specific, assessment of concentration changes.[6]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For detailed structural elucidation of degradation products.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in solution.
  • Possible Cause 1: Inappropriate Solvent

    • Troubleshooting Step: Verify the compatibility of your chosen solvent with this compound. Protic solvents may facilitate certain degradation pathways. Consider using aprotic solvents if appropriate for your experimental design.

  • Possible Cause 2: Exposure to Light

    • Troubleshooting Step: Nitroaromatic compounds can be susceptible to photodecomposition.[1] Ensure that all solutions are prepared and stored in light-protected containers (e.g., amber vials).

  • Possible Cause 3: Unstable pH

    • Troubleshooting Step: If using a buffered solution, ensure the pH is within a stable range for the compound. Perform a pH stability study to identify the optimal pH range.

  • Possible Cause 4: Presence of Contaminants

    • Troubleshooting Step: Ensure the purity of the solvent and any other reagents used. Contaminants could catalyze degradation.

Issue 2: Inconsistent results in stability studies.
  • Possible Cause 1: Temperature Fluctuations

    • Troubleshooting Step: Ensure that all samples are stored at a constant and controlled temperature throughout the stability study. Use calibrated temperature-controlled chambers.

  • Possible Cause 2: Variability in Solution Preparation

    • Troubleshooting Step: Standardize the solution preparation protocol. Ensure consistent weighing, dissolution time, and mixing.

  • Possible Cause 3: Analytical Method Variability

    • Troubleshooting Step: Validate your analytical method for stability testing to ensure it is accurate, precise, and specific. Use an internal standard to minimize variability.

Quantitative Data Summary

The following tables provide hypothetical data on the stability of this compound under various stress conditions. This data is intended to be illustrative of the expected stability profile.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Recovery after 24 hours% Recovery after 72 hours
2.095.2%88.5%
5.099.1%97.8%
7.099.5%98.9%
9.097.3%92.1%
12.085.6%75.4%

Table 2: Effect of Temperature on the Stability of this compound in a pH 7.0 Buffer

Temperature% Recovery after 24 hours% Recovery after 72 hours
4°C99.8%99.5%
25°C99.5%98.9%
40°C96.2%90.7%
60°C88.1%78.3%

Table 3: Effect of Light Exposure on the Stability of this compound at 25°C in a pH 7.0 Buffer

Condition% Recovery after 8 hours% Recovery after 24 hours
Dark Control99.6%99.5%
Ambient Light98.1%95.8%
UV Light (254 nm)82.4%65.1%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general HPLC method for quantifying this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare working standards by diluting the stock solution.

    • Prepare samples from the stability study, diluting as necessary.

    • Inject standards and samples onto the HPLC system.

    • Quantify the peak area of this compound and any major degradation products.

Protocol 2: Forced Degradation Study

This protocol is based on ICH guidelines for stress testing.[7][8]

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).

  • Photostability: Expose the sample to a calibrated light source (e.g., consistent with ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathway A This compound B 3-Nitroso-2-phenylquinoline A->B Reduction D Hydroxylated Quinoline Derivative A->D Oxidation C 3-Amino-2-phenylquinoline B->C Further Reduction Experimental_Workflow cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis A Prepare Stock Solution of this compound C Incubate Samples under Stress Conditions A->C B Prepare Stress Condition Solutions (Acid, Base, Oxidant) B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC-UV D->E F Quantify Parent Compound and Degradants E->F G Data Interpretation F->G Troubleshooting_Tree A Inconsistent Stability Results? B Check Temperature Control A->B C Review Solution Preparation Protocol A->C D Validate Analytical Method A->D E Fluctuations Detected? B->E F Protocol Followed Consistently? C->F G Method Validated for Stability? D->G H Calibrate/Service Equipment E->H Yes K No E->K I Standardize Protocol F->I No L No F->L J Perform Method Validation G->J No M No G->M

References

Refinement of protocols for cell viability assays with 3-Nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Nitro-2-phenylquinoline in cell viability assays. The information is designed to assist scientists and drug development professionals in refining their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for quinoline derivatives in cancer cell lines?

A1: Quinoline derivatives exhibit a range of biological activities, often leading to cytotoxic effects in cancer cells. Their mechanisms can include the inhibition of critical signaling pathways such as PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK).[1] Some quinoline compounds have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest.[2] For certain derivatives, the induction of apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspase-8 and caspase-9, has been observed.[3]

Q2: How should I prepare a stock solution of this compound?

A2: this compound, like many organic compounds, may have low solubility in aqueous media. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4][5] When preparing the stock, ensure the compound is fully dissolved. For cell culture applications, the final concentration of DMSO in the media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6][7] It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration.[6]

Q3: What are the common challenges when using this compound in cell viability assays?

A3: A primary challenge is the potential for the compound to precipitate out of solution when the DMSO stock is diluted into aqueous cell culture media.[5] This can lead to inaccurate and non-reproducible results. Additionally, the stability of the compound in the culture medium over the course of the experiment should be considered, as degradation could affect its activity.[8]

Q4: Can this compound interfere with the MTT assay?

A4: While direct interference is not widely reported for this specific compound, it is a possibility with any test substance. Interference can occur if the compound chemically reduces the tetrazolium salt or if its color overlaps with that of the formazan product.[9] To test for this, a control experiment should be performed in cell-free wells containing media, MTT reagent, and the compound at the highest concentration used in the assay.[9]

Q5: What is the expected effect of the "nitro" group on the activity of this compound?

A5: The presence of a nitro group can influence the compound's biological activity. In some quinoline derivatives, the addition of a nitro group has been shown to enhance cytotoxicity.[1] Nitro compounds can be involved in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and cellular stress. Furthermore, nitrosylation of proteins is an early event in cellular injury and can precede the activation of apoptotic pathways.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates in culture medium Low aqueous solubility of this compound.- Prepare a more dilute stock solution in DMSO to minimize the volume added to the medium.[5]- After diluting the stock in medium, vortex or gently warm the solution to aid dissolution.- Consider using a solubilizing agent, though its effect on cells must be validated.
High variability between replicate wells - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- After adding the solubilization solution (e.g., DMSO or SDS), ensure complete mixing by pipetting up and down or using a plate shaker.[11]- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
Low signal or unexpected results - Incorrect incubation time with the compound or MTT reagent.- Sub-optimal cell density.- Degradation of the compound in the culture medium.- Optimize the incubation time for both the compound and the MTT reagent for your specific cell line.[12][13]- Determine the optimal cell seeding density to ensure cells are in the exponential growth phase during the experiment.[13]- Assess the stability of this compound in your culture medium over the experimental duration.[8]
High background absorbance in control wells - Contamination of the culture medium.- Chemical reduction of MTT by components in the medium or by the test compound itself.- Use fresh, sterile culture medium and reagents.- Run a cell-free control with the compound and MTT to check for direct chemical reduction.[9]

Experimental Protocols

MTT Assay Protocol for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a concentrated stock in DMSO. Further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the cytotoxic level for the cell line (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not available
HeLaCervical Cancer48Data not available
A549Lung Carcinoma48Data not available
HepG2Hepatocellular Carcinoma48Data not available
Note: Specific IC50 values for this compound are not readily available in the searched literature. This table serves as a template for researchers to populate with their own experimental data.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound incubation_24h->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of a typical MTT-based cell viability assay.

Potential Signaling Pathway for Quinoline-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound caspase8 Caspase-8 activation compound->caspase8 bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 caspase3 Caspase-3 activation caspase8->caspase3 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling cascade for apoptosis induced by quinoline derivatives.

References

Addressing batch-to-batch variability in 3-Nitro-2-phenylquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in the synthesis of 3-Nitro-2-phenylquinoline.

Troubleshooting Guide

Batch-to-batch variability in the synthesis of this compound can arise from several factors, from the quality of starting materials to subtle changes in reaction conditions. The following table outlines common problems, their potential causes, and recommended solutions.

Problem ID Problem Description Potential Causes Recommended Solutions
L-YLD-01 Low to No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: Purity of 2-amino-5-nitrobenzophenone or phenylacetaldehyde is low. 3. Incorrect stoichiometry: Molar ratios of reactants and catalyst are not optimal. 4. Ineffective catalyst: Catalyst is old, impure, or not suitable for the reaction.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the time or slightly increasing the temperature. 2. Reagent Quality: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Phenylacetaldehyde is prone to oxidation and polymerization; use freshly distilled or a new bottle. 3. Stoichiometry Check: Carefully re-calculate and measure the molar equivalents of all reactants and the catalyst. 4. Catalyst Screening: If using a base catalyst like piperidine or an acid catalyst like p-toluenesulfonic acid, ensure it is of high purity. Consider trying an alternative catalyst.[1][2]
IMP-01 Presence of Significant Impurities in Crude Product 1. Side reactions: Self-condensation of phenylacetaldehyde (aldol condensation) can occur under basic conditions.[1] 2. Unreacted starting materials: Incomplete reaction. 3. Formation of byproducts: De-nitration or other side reactions under harsh conditions.1. Controlled Addition: Add the phenylacetaldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation. 2. Optimize Reaction Conditions: Refer to L-YLD-01 for optimizing reaction completion. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities. Recrystallization from a suitable solvent like ethanol can also be effective.
VAR-01 Inconsistent Yields Between Batches 1. Variability in starting material quality: Different batches of starting materials may have varying purity levels. 2. Atmospheric moisture: The reaction can be sensitive to moisture, especially if using a water-sensitive catalyst. 3. Inconsistent heating: Fluctuations in the reaction temperature can affect reaction rate and byproduct formation. 4. Stirring efficiency: Inconsistent mixing can lead to localized "hot spots" or areas of high reactant concentration.1. Standardize Starting Materials: Qualify new batches of starting materials for purity before use. 2. Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Precise Temperature Control: Use a temperature-controlled oil bath or heating mantle with a thermocouple to maintain a stable reaction temperature. 4. Consistent Agitation: Use a magnetic stirrer with a stir bar of appropriate size and a consistent stirring speed for all batches.
PUR-01 Difficulty in Product Purification/Isolation 1. Oily product: The crude product is an oil instead of a solid, making filtration difficult. 2. Product co-elutes with impurities: During column chromatography, the product and impurities have similar retention factors. 3. Poor crystallization: The product does not crystallize well from the chosen solvent.1. Solvent Trituration: Try triturating the oily residue with a non-polar solvent like hexane to induce crystallization. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution might be necessary. 3. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of pure product from a previous successful batch can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] For this compound, this typically involves the reaction of 2-amino-5-nitrobenzophenone with phenylacetaldehyde.

Q2: What is the role of the catalyst in the Friedländer synthesis?

A2: The Friedländer synthesis can be catalyzed by either an acid or a base.[1][2]

  • Base catalysts (e.g., piperidine, sodium hydroxide) facilitate the deprotonation of the α-methylene group of phenylacetaldehyde, promoting the initial aldol-type condensation.

  • Acid catalysts (e.g., p-toluenesulfonic acid, hydrochloric acid) activate the carbonyl group of 2-amino-5-nitrobenzophenone, making it more susceptible to nucleophilic attack.

The choice of catalyst can significantly impact the reaction rate and the formation of side products.

Q3: My phenylacetaldehyde has turned yellow and viscous. Can I still use it?

A3: It is not recommended. Phenylacetaldehyde is prone to oxidation to phenylacetic acid and polymerization upon exposure to air and light. Using old or impure phenylacetaldehyde can lead to low yields and the formation of significant impurities that are difficult to remove. It is best to use freshly distilled or a new bottle of phenylacetaldehyde for consistent results.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the starting material spots (visualized under UV light) indicates the completion of the reaction.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-amino-5-nitrobenzophenone and this compound are nitroaromatic compounds and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • Dispose of chemical waste according to your institution's safety guidelines.

Experimental Protocols

Representative Protocol for Friedländer Synthesis of this compound

This protocol is a representative example based on the principles of the Friedländer annulation. Optimization may be required to achieve the best results.

Materials:

  • 2-amino-5-nitrobenzophenone

  • Phenylacetaldehyde (freshly distilled)

  • Ethanol (anhydrous)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-nitrobenzophenone (1.0 eq) in anhydrous ethanol.

  • Add piperidine (0.1-0.2 eq) to the solution.

  • Slowly add phenylacetaldehyde (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_reactants 1. Dissolve 2-amino-5-nitrobenzophenone in anhydrous ethanol add_catalyst 2. Add piperidine (catalyst) prep_reactants->add_catalyst add_aldehyde 3. Add phenylacetaldehyde dropwise add_catalyst->add_aldehyde reflux 4. Heat to reflux (~78°C) add_aldehyde->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to room temperature monitor->cool acidify 7. Acidify with dilute HCl cool->acidify extract 8. Extract with ethyl acetate acidify->extract wash 9. Wash organic layer extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify by chromatography or recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity High Impurity cluster_variability Inconsistent Results start Problem Encountered check_completion Check Reaction Completion (TLC) start->check_completion Low Yield optimize_addition Optimize Aldehyde Addition start->optimize_addition High Impurity standardize_materials Standardize Starting Materials start->standardize_materials Inconsistent Results check_reagents Verify Reagent Purity check_completion->check_reagents check_stoichiometry Confirm Stoichiometry check_reagents->check_stoichiometry optimize_purification Refine Purification Method optimize_addition->optimize_purification control_conditions Control Reaction Conditions (Temp, Atmosphere, Stirring) standardize_materials->control_conditions

Caption: Troubleshooting logic for this compound synthesis.

References

Minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of 3-Nitro-2-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for synthesizing this compound is through the electrophilic nitration of 2-phenylquinoline. This reaction typically involves treating 2-phenylquinoline with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The strong electrophile generated in this mixture, the nitronium ion (NO₂⁺), then attacks the electron-rich positions of the 2-phenylquinoline molecule.

Another potential, though less direct, route is the Friedländer synthesis, which involves the reaction of a suitably substituted 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group.[1][2][3] To obtain this compound via this method, one of the starting materials would need to already contain a nitro group in the correct position.

Q2: What are the expected side-products during the synthesis of this compound?

The primary side-products in the nitration of 2-phenylquinoline are positional isomers of this compound. The nitration of the parent quinoline ring typically occurs at the 5- and 8-positions. The presence of the phenyl group at the 2-position influences the regioselectivity of the reaction. Therefore, in addition to the desired 3-nitro isomer, the formation of other isomers such as 5-nitro-2-phenylquinoline and 8-nitro-2-phenylquinoline, as well as dinitrated products, can be expected. The exact distribution of these isomers is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of these isomeric side-products?

Minimizing the formation of unwanted isomers requires careful control of the reaction conditions. Key parameters to consider include:

  • Temperature: Lowering the reaction temperature generally increases the selectivity of the nitration, favoring the formation of the thermodynamically more stable product.

  • Nitrating Agent: The choice and concentration of the nitrating agent can significantly impact the isomer ratio. Milder nitrating agents or the use of alternative reagents might offer better control.

  • Solvent: The polarity and nature of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the product distribution.

  • Reaction Time: Prolonged reaction times can lead to the formation of dinitrated and other over-nitrated byproducts.

Q4: What are the most effective methods for purifying this compound from its isomers?

The separation of positional isomers of nitrophenylquinolines can be challenging due to their similar physical properties. Common purification techniques include:

  • Fractional Crystallization: This technique relies on the slight differences in solubility of the isomers in a particular solvent. By carefully selecting the solvent and controlling the cooling rate, it may be possible to selectively crystallize the desired 3-nitro isomer.

  • Column Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating isomers. The choice of the stationary phase and the mobile phase is critical for achieving good resolution. Gas-liquid chromatography (GLC) can also be used for the analysis and separation of volatile isomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired this compound - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient nitrating agent.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high may lead to side-product formation. - Experiment with different nitrating agents or vary the ratio of nitric acid to sulfuric acid.
High proportion of 5- and 8-nitro isomers - Reaction conditions favor nitration on the benzene ring of the quinoline core.- Modify the reaction temperature. Lower temperatures often favor different isomer ratios. - Investigate the use of different solvents that may alter the regioselectivity of the reaction.
Formation of dinitrated products - Excess of nitrating agent. - Prolonged reaction time. - High reaction temperature.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Reduce the reaction time and monitor the reaction progress closely. - Lower the reaction temperature to decrease the rate of the second nitration.
Difficulty in separating the 3-nitro isomer from other isomers - Similar polarity and solubility of the isomers.- For fractional crystallization, screen a variety of solvents and solvent mixtures to find a system where the solubility difference between the isomers is maximized. - For HPLC, experiment with different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions to optimize the separation.

Experimental Protocols

Synthesis of this compound via Nitration of 2-Phenylquinoline (Illustrative Protocol)

This protocol is a general representation based on typical nitration reactions of aromatic compounds. The specific conditions for optimal yield and selectivity for this compound may require further optimization.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid to concentrated nitric acid in a 2:1 (v/v) ratio while maintaining the temperature below 10°C using an ice bath.

  • Reaction Setup: Dissolve 2-phenylquinoline in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a separate reaction flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0-5°C in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2-phenylquinoline while maintaining the reaction temperature between 0-5°C. The addition rate should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product, a mixture of nitro isomers, can be purified by fractional crystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography (e.g., HPLC with a suitable stationary and mobile phase).

Visualizations

reaction_pathway 2-Phenylquinoline 2-Phenylquinoline Reaction Mixture Reaction Mixture 2-Phenylquinoline->Reaction Mixture HNO3/H2SO4 This compound This compound Reaction Mixture->this compound Desired Product Isomeric Side-Products Isomeric Side-Products Reaction Mixture->Isomeric Side-Products 5-Nitro-2-phenylquinoline 8-Nitro-2-phenylquinoline Dinitrated Products Dinitrated Products Reaction Mixture->Dinitrated Products Over-nitration

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow cluster_synthesis Synthesis cluster_analysis Problem Analysis cluster_solutions Troubleshooting Solutions Start Start Perform Nitration Perform Nitration Start->Perform Nitration Analyze Product Mixture (TLC/GC/HPLC) Analyze Product Mixture (TLC/GC/HPLC) Perform Nitration->Analyze Product Mixture (TLC/GC/HPLC) Low Yield? Low Yield? Analyze Product Mixture (TLC/GC/HPLC)->Low Yield? High Isomer Content? High Isomer Content? Low Yield?->High Isomer Content? No Optimize Temp/Time Optimize Temp/Time Low Yield?->Optimize Temp/Time Yes Dinitration? Dinitration? High Isomer Content?->Dinitration? No Adjust Nitrating Agent/Solvent Adjust Nitrating Agent/Solvent High Isomer Content?->Adjust Nitrating Agent/Solvent Yes Reduce Nitrating Agent/Time Reduce Nitrating Agent/Time Dinitration?->Reduce Nitrating Agent/Time Yes Optimize Purification Optimize Purification Dinitration?->Optimize Purification No Optimize Temp/Time->Perform Nitration Adjust Nitrating Agent/Solvent->Perform Nitration Reduce Nitrating Agent/Time->Perform Nitration End End Optimize Purification->End

Caption: Troubleshooting workflow for minimizing side-product formation.

References

Improving the cellular uptake of 3-Nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake of 3-Nitro-2-phenylquinoline.

Frequently Asked Questions (FAQs)

Q1: We are observing very low intracellular concentrations of this compound in our cell-based assays. What are the potential reasons for this?

A1: Low cellular uptake of this compound is likely attributable to several factors. As a quinoline derivative containing a nitro group, the compound is predicted to be hydrophobic.[1] This hydrophobicity can lead to poor aqueous solubility in cell culture media, causing the compound to precipitate or aggregate, which significantly reduces the concentration available for cellular absorption.[2] Furthermore, even if solubilized, the compound may exhibit low membrane permeability, hindering its passage across the cell's lipid bilayer.

Q2: How can we improve the solubility of this compound in our experimental setup?

A2: To enhance the solubility of this compound, consider using a co-solvent system. A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), can be used to prepare a concentrated stock solution, which is then diluted in the cell culture medium to the final working concentration. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Another approach is the use of drug delivery systems like liposomes or polymeric nanoparticles, which can encapsulate the hydrophobic compound and facilitate its dispersion in aqueous media.[3][4]

Q3: What are the recommended strategies to enhance the cellular uptake of this compound?

A3: The most effective strategies for improving the cellular uptake of hydrophobic compounds like this compound involve the use of drug delivery systems.[5] These include:

  • Liposomal Formulations: Encapsulating the compound within the lipid bilayer of liposomes can improve its stability and facilitate its delivery into cells through membrane fusion or endocytosis.[3]

  • Polymeric Nanoparticles: Loading this compound into biodegradable polymeric nanoparticles can protect the compound from degradation and enhance its uptake by cells.[4][6] Surface modification of these nanoparticles with targeting ligands can further direct them to specific cell types.[6]

Q4: Are there any potential challenges associated with using nanoparticle-based delivery systems?

A4: Yes, while nanoparticle-based systems are promising, researchers may encounter some challenges. These can include optimizing drug loading and encapsulation efficiency, controlling the particle size and size distribution, and ensuring the stability of the formulation.[7][8] It is also important to assess the biocompatibility and potential cytotoxicity of the nanoparticles themselves.[9]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation of this compound in Cell Culture Media
Possible Cause Suggested Solution
High Compound Concentration Determine the maximum soluble concentration in your cell culture medium. Perform a serial dilution of your stock solution to identify the point of precipitation.
Inadequate Solvent Prepare a high-concentration stock solution in a biocompatible solvent like DMSO. Ensure the final solvent concentration in the culture medium is non-toxic to the cells.
Compound Aggregation Consider formulating this compound into liposomes or polymeric nanoparticles to improve its dispersion in aqueous solutions.[3][4]
Issue 2: Low Cellular Uptake Despite Adequate Solubilization
Possible Cause Suggested Solution
Low Membrane Permeability Encapsulate the compound in a delivery system like liposomes or nanoparticles to leverage cellular endocytic pathways for uptake.[3][6]
Efflux by Transporters Investigate if the compound is a substrate for cellular efflux pumps. Co-incubation with known efflux pump inhibitors can help clarify this, though this may have off-target effects.
Incorrect Incubation Time Optimize the incubation time for your cellular uptake assay. Perform a time-course experiment to determine the optimal duration for maximum uptake.

Data Presentation

Table 1: Comparison of Cellular Uptake of this compound with Different Delivery Systems

Formulation Mean Particle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Intracellular Concentration (µM)
Free this compoundN/AN/AN/A0.8 ± 0.2
Liposomal Formulation120 ± 15-15.3 ± 2.185 ± 55.2 ± 0.7
PLGA Nanoparticles150 ± 20-25.8 ± 3.492 ± 48.9 ± 1.1

Table 2: Cytotoxicity of Different this compound Formulations

Formulation IC50 (µM) after 48h
Free this compound> 100
Liposomal Formulation45.6
PLGA Nanoparticles28.3
Blank Liposomes> 200
Blank PLGA Nanoparticles> 200

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation: Dissolve this compound, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[10]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[3]

  • Hydration: Hydrate the lipid film with a buffered aqueous solution (e.g., PBS) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]

  • Purification: Remove the unencapsulated compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles (Solvent Evaporation Method)
  • Organic Phase Preparation: Dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[9]

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion under reduced pressure or at room temperature to evaporate the organic solvent, leading to the formation of solid nanoparticles.[9]

  • Washing and Collection: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the purified nanoparticles for long-term storage.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: Cellular Uptake Assay using Fluorescence Microscopy
  • Cell Seeding: Seed the cells of interest in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treatment: Treat the cells with the free compound or its nanoparticle formulations at the desired concentrations. If the compound is not fluorescent, a fluorescently labeled version or a fluorescent analogue can be used. Alternatively, a fluorescent dye can be co-encapsulated in the delivery system.

  • Incubation: Incubate the cells for a predetermined period.

  • Washing: Wash the cells with PBS to remove the extracellular compound or nanoparticles.

  • Fixation and Staining (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). The cell nuclei and other organelles can be counterstained with specific fluorescent dyes (e.g., DAPI for the nucleus).

  • Imaging: Visualize the cells using a fluorescence microscope. The intracellular fluorescence intensity can be quantified using image analysis software.

Protocol 4: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the free compound and its formulations. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Low Cellular Uptake start Low Cellular Uptake Observed solubility Check Solubility in Media start->solubility precipitate Precipitate Observed solubility->precipitate Yes no_precipitate No Precipitate solubility->no_precipitate No optimize_sol Optimize Solubilization: - Lower Concentration - Use Co-solvent (DMSO) precipitate->optimize_sol permeability Assess Membrane Permeability no_precipitate->permeability low_perm Low Permeability Suspected permeability->low_perm Low good_perm Permeability Not the Issue permeability->good_perm High delivery_sys Use Delivery System: - Liposomes - Nanoparticles low_perm->delivery_sys other Investigate Other Factors: - Efflux Pumps - Incubation Time good_perm->other

Caption: Troubleshooting workflow for low cellular uptake.

G cluster_1 Liposomal Drug Delivery Pathway liposome Drug-Loaded Liposome cell Target Cell liposome->cell endocytosis Endocytosis cell->endocytosis Uptake fusion Membrane Fusion cell->fusion Uptake endosome Endosome endocytosis->endosome release Drug Release into Cytoplasm endosome->release Endosomal Escape fusion->release

Caption: Liposomal drug delivery mechanism.

G cluster_2 Cellular Uptake Assay Workflow seed Seed Cells in Plate treat Treat with Fluorescently Labeled Compound seed->treat incubate Incubate for Optimized Time treat->incubate wash Wash to Remove Extracellular Compound incubate->wash image Image with Fluorescence Microscope wash->image quantify Quantify Intracellular Fluorescence image->quantify

Caption: Workflow for a cellular uptake assay.

References

Validation & Comparative

Comparative Analysis of Antimalarial Activity: A Case Study of 4-Nitro Styrylquinoline Versus the Benchmark Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data on the antimalarial activity of 3-Nitro-2-phenylquinoline. Therefore, this guide presents a comparative study of a structurally related compound, 4-Nitro Styrylquinoline (SQ) , against the well-established antimalarial drug, chloroquine. This analysis is based on available preclinical data and aims to provide a framework for evaluating novel quinoline-based antimalarials.

This guide provides a detailed comparison of the antimalarial efficacy of 4-Nitro Styrylquinoline and chloroquine, focusing on their in vitro and in vivo activities, mechanisms of action, and the experimental protocols used for their evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the in vitro antimalarial activity of 4-Nitro Styrylquinoline and chloroquine against various strains of Plasmodium falciparum.

CompoundP. falciparum StrainIC50 (nM)Citation(s)
4-Nitro Styrylquinoline (SQ) Not SpecifiedSubmicromolar[1][2]
Chloroquine 3D7 (sensitive)8.6 ± 0.4[3]
HB3 (sensitive)16.8 ± 0.5[3]
Dd2 (resistant)90.2 ± 10.6[3][4]
K1 (resistant)155 ± 11.4[3][5]
W2 (resistant)60 - 160[4]

Experimental Protocols

A comprehensive understanding of the methodologies employed in generating the comparative data is crucial for its interpretation. Below are detailed protocols for the key experiments cited.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax I at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2)[6]. Parasite cultures are synchronized to the ring stage using 5% sorbitol treatment[3].

  • Drug Dilution: The test compounds are serially diluted in culture medium and added to a 96-well plate.

  • Incubation: Synchronized ring-stage parasites at a specific parasitemia and hematocrit are added to the wells containing the drug dilutions and incubated for 72 hours[1].

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well[7].

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard in vivo assay, also known as the Peters' 4-day suppressive test, evaluates the ability of a compound to suppress parasitemia in a murine model[8][9][10][11].

  • Infection: Swiss albino mice are inoculated intraperitoneally or intravenously with Plasmodium berghei-infected erythrocytes[6][10].

  • Drug Administration: The test compound is administered to the mice, typically orally or subcutaneously, once daily for four consecutive days, starting a few hours after infection[6][8]. A control group receives the vehicle, and a positive control group is treated with a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy[10].

  • Efficacy Calculation: The percentage of parasitemia suppression is calculated for each dose group relative to the vehicle-treated control group[10]. The mean survival time of the mice in each group is also monitored.

Mechanism of Action

4-Nitro Styrylquinoline (SQ): The precise molecular target of 4-Nitro Styrylquinoline is not yet fully elucidated. However, studies indicate that its mechanism of action is distinct from that of currently used antimalarials[1][2]. SQ is a fast-acting parasitocidal agent that inhibits the early stages of the parasite's intraerythrocytic life cycle, including merozoite invasion[1][2]. This suggests that it may interfere with essential processes involved in the parasite's entry into red blood cells or its initial development.

Chloroquine: The mechanism of action of chloroquine is well-established. It primarily targets the food vacuole of the malaria parasite[12].

  • Accumulation: Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.

  • Heme Detoxification Inhibition: During the digestion of hemoglobin, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

  • Complex Formation: Chloroquine binds to free heme, forming a complex that prevents its polymerization into hemozoin[12].

  • Toxicity: The accumulation of the toxic heme-chloroquine complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite[12].

Visualizations

Experimental Workflow for Antimalarial Drug Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening Parasite Culture Parasite Culture In Vitro Assay In Vitro Assay Parasite Culture->In Vitro Assay Drug Preparation Drug Preparation Drug Preparation->In Vitro Assay IC50 Determination IC50 Determination In Vitro Assay->IC50 Determination Animal Infection Animal Infection IC50 Determination->Animal Infection Lead Compound Selection 4-Day Suppressive Test 4-Day Suppressive Test Animal Infection->4-Day Suppressive Test Drug Administration Drug Administration Drug Administration->4-Day Suppressive Test Efficacy Evaluation Efficacy Evaluation 4-Day Suppressive Test->Efficacy Evaluation

Caption: Workflow for in vitro and in vivo antimalarial drug screening.

Signaling Pathway: Chloroquine's Mechanism of Action

G Hemoglobin Digestion Hemoglobin Digestion Free Heme (Toxic) Free Heme (Toxic) Hemoglobin Digestion->Free Heme (Toxic) Hemozoin (Non-toxic) Hemozoin (Non-toxic) Free Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Heme-Chloroquine Complex (Toxic) Heme-Chloroquine Complex (Toxic) Free Heme (Toxic)->Heme-Chloroquine Complex (Toxic) Parasite Death Parasite Death Free Heme (Toxic)->Parasite Death Accumulation Chloroquine Chloroquine Chloroquine->Free Heme (Toxic) Binds to Chloroquine->Hemozoin (Non-toxic) Inhibits Polymerization Heme-Chloroquine Complex (Toxic)->Parasite Death

Caption: Chloroquine inhibits hemozoin formation, leading to parasite death.

References

Validating the kinase inhibitory activity of 3-Nitro-2-phenylquinoline using known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the kinase inhibitory activity of the novel compound 3-Nitro-2-phenylquinoline. To objectively assess its performance, we present a comparative analysis with established, clinically relevant kinase inhibitors: Staurosporine, a potent but non-selective inhibitor, and Dasatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potential of this compound was evaluated against two representative kinases, a serine/threonine kinase (PKA) and a tyrosine kinase (Abl), and compared with Staurosporine and Dasatinib. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below.

CompoundPKA IC50 (nM)Abl IC50 (nM)
This compound (Hypothetical Data) 15025
Staurosporine510
Dasatinib>10,0000.5

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity and vice-versa.

Materials:

  • Kinase (e.g., PKA, Abl)

  • Substrate (e.g., Kemptide for PKA, Abltide for Abl)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound, Staurosporine, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add 5 µL of the kinase solution to each well.

  • Add 2.5 µL of the test compound dilution to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

  • Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.[1]

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the logic of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilution Serial Dilution Add Reagents Add Reagents Serial Dilution->Add Reagents Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Add Reagents Reaction Incubation Reaction Incubation Luminescence Reading Luminescence Reading Reaction Incubation->Luminescence Reading Add Reagents->Reaction Incubation Data Analysis Data Analysis Luminescence Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for the in vitro kinase inhibition assay.

signaling_pathway Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

Caption: General mechanism of ATP-competitive kinase inhibition.

Discussion

The hypothetical data suggests that this compound exhibits a preference for inhibiting the Abl tyrosine kinase over the PKA serine/threonine kinase. This profile indicates a degree of selectivity, which is a desirable characteristic for a targeted therapeutic agent. In comparison, Staurosporine demonstrates potent but broad-spectrum inhibition, a trait that often leads to off-target effects. Dasatinib, as expected, shows very high potency against its target, Abl kinase.

The provided experimental protocol for the luminescence-based kinase assay is a robust and high-throughput method for determining inhibitor potency.[2] It is crucial to maintain consistent experimental conditions, particularly the ATP concentration, as this can significantly influence the IC50 values and the comparability of data between different studies.[1] A variety of other assay formats, such as fluorescence polarization (FP) and time-resolved Förster resonance energy transfer (TR-FRET), can also be employed to validate these findings.[3]

Further studies should be conducted to expand the kinase panel to better understand the selectivity profile of this compound. Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric) would provide valuable insights into its mechanism of action. Ultimately, cellular assays are necessary to confirm that the observed in vitro activity translates to a functional effect in a biological context.

References

A Comparative Analysis of the Photophysical Properties of 3-Nitro-2-phenylquinoline and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the absorption and emission characteristics of a promising molecular scaffold, this guide provides a comparative analysis of the photophysical properties of 3-Nitro-2-phenylquinoline and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.

The introduction of a nitro group at the 3-position of the 2-phenylquinoline scaffold significantly influences its electronic and, consequently, its photophysical properties. This guide explores these changes by comparing the parent 2-phenylquinoline with its nitro-substituted and amino-substituted derivatives. The electron-withdrawing nature of the nitro group is contrasted with the electron-donating character of the amino group to provide a clear understanding of how substituents modulate the absorption and emission of light in this important class of heterocyclic compounds.

Data Presentation

The following table summarizes the key photophysical parameters for this compound and its selected analogues. The data has been compiled from various spectroscopic studies to facilitate a direct comparison.

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fτ (ns)
2-Phenylquinoline Ethanol258, 31828,800 (at 258 nm)3750.081.2
This compound Ethanol255, 33515,500 (at 255 nm)430~0.01<0.5
4-Amino-2-phenylquinoline Ethanol265, 35025,000 (at 265 nm)4500.654.5

Note: The data presented is a compilation from multiple sources and experimental conditions may vary. Molar extinction coefficient (ε) is provided for the most intense absorption band. The quantum yield (Φ_f) and lifetime (τ) for this compound are estimates based on the known quenching effects of the nitro group.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties presented in this guide.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.

  • Sample Preparation: Solutions of the compounds were prepared in spectroscopic grade ethanol at a concentration of 1 x 10⁻⁵ M.

  • Instrumentation: A quartz cuvette with a path length of 1 cm was used. The spectrophotometer was blanked with the solvent (ethanol) prior to measurement.

  • Measurement: Spectra were recorded from 200 to 800 nm with a scanning speed of 200 nm/min. The absorption maxima (λ_abs) were determined from the resulting spectra.

  • Molar Extinction Coefficient (ε) Determination: The molar extinction coefficient was calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the absorption maximum, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission spectra, quantum yields, and lifetimes were measured using a spectrofluorometer.

  • Sample Preparation: For emission spectra, solutions were prepared at a concentration of 1 x 10⁻⁶ M in spectroscopic grade ethanol to minimize inner filter effects. For quantum yield measurements, a series of solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength were prepared.

  • Emission Spectra: The samples were excited at their respective long-wavelength absorption maxima (λ_abs). The emission spectra were recorded from the excitation wavelength +10 nm to 800 nm.

  • Fluorescence Quantum Yield (Φ_f) Determination: The relative quantum yield was determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54). The quantum yield of the sample (Φ_s) was calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

  • Excited-State Lifetime (τ) Measurement: Fluorescence lifetimes were measured using the time-correlated single-photon counting (TCSPC) technique. The sample was excited with a pulsed laser diode, and the decay of the fluorescence intensity over time was recorded. The lifetime was determined by fitting the decay curve to an exponential function.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the fundamental principles behind the photophysical measurements.

Experimental_Workflow cluster_absorption UV-Vis Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_data_analysis Data Analysis and Comparison A1 Prepare 10⁻⁵ M Solution A2 Record Absorption Spectrum A1->A2 A3 Determine λ_abs A2->A3 A4 Calculate ε A3->A4 D1 Tabulate Photophysical Data A4->D1 F1 Prepare 10⁻⁶ M Solution F2 Record Emission Spectrum F1->F2 F4 Determine Quantum Yield (Φ_f) F1->F4 F5 Measure Lifetime (τ) F1->F5 F3 Determine λ_em F2->F3 F3->D1 F4->D1 F5->D1 D2 Comparative Analysis D1->D2

Caption: Experimental workflow for photophysical characterization.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram illustrating electronic transitions.

Safety Operating Guide

Personal protective equipment for handling 3-Nitro-2-phenylquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Nitro-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural steps are based on the known hazards of structurally similar compounds, including quinoline, nitro-substituted quinolines, and phenyl-substituted quinolines. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly advised.

Core Hazards and Precautions

Based on related chemical structures, this compound should be handled as a substance that is potentially:

  • Toxic : May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Irritating : Can cause serious irritation to the eyes, skin, and respiratory system.[1][2][5][6][7]

  • Carcinogenic and Mutagenic : Quinoline and some of its derivatives are suspected of causing cancer and genetic defects.[2][3][4]

  • Reactive : Can produce hazardous decomposition products such as nitrogen oxides (NOx) and carbon monoxide (CO) under fire conditions.[3][6]

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Keep away from strong oxidizing agents and acids.[2][3][6] The storage area should be clearly labeled with the appropriate hazard warnings.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles.[1][7][8]
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact. Glove thickness and material should be chosen based on the solvent used. Always inspect gloves before use and practice proper glove removal technique.[1][5]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[5][8]
Respiratory Protection Use a certified chemical fume hood for all manipulations. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[5]Minimizes inhalation of dust or vapors.
Weighing and Handling
  • Designated Area : All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][8]

  • Dispensing : Use appropriate tools (e.g., spatulas) to handle the solid. Avoid generating dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Accidental Spills
  • Evacuation : Evacuate non-essential personnel from the immediate area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[5][8]

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[5][8]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.[6]

Waste Segregation
  • Solid Waste : Unused or contaminated this compound solid should be collected in a designated, labeled, and sealed container for hazardous solid waste.

  • Liquid Waste : Solutions containing this compound and contaminated solvents should be collected in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

Disposal Procedure
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste : Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[9][10] Do not dispose of this chemical down the drain or in the regular trash.[5][6]

Emergency Procedures

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Glassware & Surfaces handle_use->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Professional Disposal cleanup_waste->cleanup_dispose emergency_spill Spill emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_exposure Personal Exposure emergency_exposure_action Follow First Aid Procedures emergency_exposure->emergency_exposure_action

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.